molecular formula C16H20F3N5O2 B10909298 ethyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

ethyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B10909298
M. Wt: 371.36 g/mol
InChI Key: PQNAGYGLJANRRB-UHFFFAOYSA-N
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Description

Ethyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a complex organic compound featuring a pyrazole and a pyrazolopyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the 1-ethyl-5-methyl-1H-pyrazole-4-carboxylate through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution or electrophilic trifluoromethylation using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

    Construction of the Pyrazolopyrimidine Ring: This step involves the condensation of the pyrazole derivative with a suitable diamine or amidine under high-temperature conditions to form the pyrazolopyrimidine core.

    Esterification: The final step is the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrazole and pyrazolopyrimidine rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3

    Reducing Agents: LiAlH4, NaBH4

    Substitution Reagents: Halides, sulfonates, triflates

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, ethyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its ability to modulate biological pathways could make it useful in treating various diseases, including cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials, agrochemicals, and pharmaceuticals. Its unique properties can be harnessed to create products with enhanced performance and efficacy.

Mechanism of Action

The mechanism of action of ethyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, ethyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate stands out due to its trifluoromethyl group and the pyrazolopyrimidine ring system. These features confer unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H20F3N5O2

Molecular Weight

371.36 g/mol

IUPAC Name

ethyl 5-(1-ethyl-5-methylpyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C16H20F3N5O2/c1-4-23-9(3)10(7-20-23)12-6-13(16(17,18)19)24-14(22-12)11(8-21-24)15(25)26-5-2/h7-8,12-13,22H,4-6H2,1-3H3

InChI Key

PQNAGYGLJANRRB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C2CC(N3C(=C(C=N3)C(=O)OCC)N2)C(F)(F)F)C

Origin of Product

United States

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